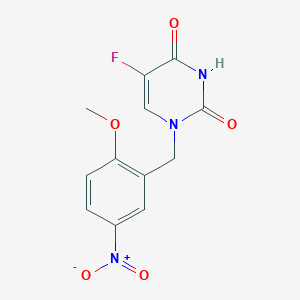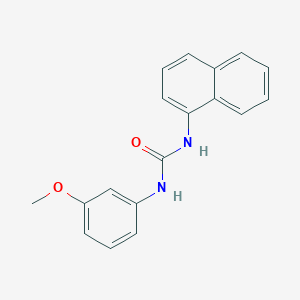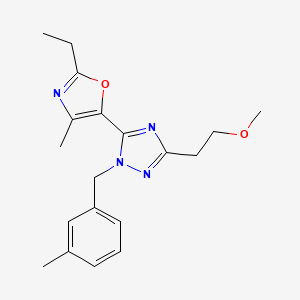
5-fluoro-1-(2-methoxy-5-nitrobenzyl)-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar to 5-fluoro-1-(2-methoxy-5-nitrobenzyl)-2,4(1H,3H)-pyrimidinedione, often involves the construction of the pyrimidine ring followed by the introduction of substituents. In related work, Gorle et al. (2016) described the preparation of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives, utilizing an intermediate compound and confirming the structures through various spectral and analytical data (Gorle et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including this compound, can be characterized using techniques like X-ray crystallography, NMR, and mass spectrometry. Ivashchenko et al. (2019) reported the crystal structure of a similar compound, highlighting the importance of understanding the spatial arrangement for biological activity (Ivashchenko et al., 2019).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including halogenation, alkylation, and coupling reactions, which are crucial for the synthesis of more complex molecules. Kinoshita et al. (1992) synthesized bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives, demonstrating the reactivity of the pyrimidine ring towards halogenation (Kinoshita et al., 1992).
Propiedades
IUPAC Name |
5-fluoro-1-[(2-methoxy-5-nitrophenyl)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O5/c1-21-10-3-2-8(16(19)20)4-7(10)5-15-6-9(13)11(17)14-12(15)18/h2-4,6H,5H2,1H3,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQLMGNTCWTLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CN2C=C(C(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5624535.png)
![3,3,8,8-tetramethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5624543.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-3-piperidin-3-ylbenzamide](/img/structure/B5624548.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxoquinoxalin-1(2H)-yl)acetamide](/img/structure/B5624554.png)


![(4aR*,8aR*)-7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5624578.png)
![(3S*,4S*)-1-{[(cyclohexylmethyl)amino]carbonyl}-4-(2-pyridinyl)-3-pyrrolidinecarboxylic acid](/img/structure/B5624580.png)


![4-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5624601.png)

![4,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B5624621.png)